Mesembrenone

Catalog No.
S535023
CAS No.
468-54-2
M.F
C17H21NO3
M. Wt
287.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesembrenone

Standardized Sceletium extracts suffer severe lot-to-lot variability in mesembrenone:mesembrine ratio, compromising PDE4 assay reproducibility. Mesembrenone (CAS 468-54-2) provides a stable, dual SERT/PDE4 inhibitor with Ki=27 nM (SERT) and PDE4B IC50=0.47 µg/mL, resisting oxidative degradation unlike mesembrine. • Eliminates oxidation-driven degradation for precise stoichiometry. • Delivers consistent dual target inhibition for HTS positive controls. • Serves as robust analytical marker for extract QC and synthetic precursor for next-gen PDE4 inhibitors.

CAS Number

468-54-2

Product Name

Mesembrenone

IUPAC Name

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1

InChI Key

HDNHBCSWFYFPAN-IRXDYDNUSA-N

solubility

Soluble in DMSO

Synonyms

3a-(3,4-dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one, mesembrenone

Canonical SMILES

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC

The exact mass of the compound Mesembrenone is 287.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of pyrrolidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Mesembrenone (CAS 468-54-2) is a prominent, commercially significant alkaloid derived from Sceletium tortuosum, distinguished by its hexahydroindole core and a conjugated enone system. Unlike highly selective, single-target alkaloids, mesembrenone functions as a potent dual-action inhibitor of both the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4)[1]. In industrial and research procurement, mesembrenone is highly valued not only for its unique polypharmacological profile but also for its superior chemical stability. Because it represents an oxidized, desaturated state compared to its saturated analogs, it resists the spontaneous oxidative degradation that commonly plagues related compounds during extraction, handling, and long-term storage[2]. This makes pure mesembrenone a critical material for reproducible in vitro assays, a reliable analytical standard for extract standardization, and a robust synthetic scaffold for developing next-generation PDE4 inhibitors.

Substituting mesembrenone with crude Sceletium extracts (e.g., Zembrin) or its closest structural analog, mesembrine, introduces critical failures in both assay reproducibility and targeted performance. Crude extracts suffer from severe lot-to-lot variability, with mesembrenone-to-mesembrine ratios fluctuating wildly based on harvest time and post-harvest fermentation[1]. If pure mesembrine is procured as a substitute, it fails in two major dimensions: first, it is highly prone to non-enzymatic oxidation and degradation upon exposure to oxygen and ambient handling, spontaneously converting into mesembrenone and compromising stoichiometric precision over time [2]. Second, mesembrine is heavily skewed toward SERT inhibition and lacks the potent PDE4 inhibitory activity required for dual-pathway models [3]. Consequently, buyers requiring stable, reproducible PDE4 inhibition or a reliable precursor for medicinal chemistry must specifically procure mesembrenone to avoid the rapid degradation and off-target profiles inherent to generic or analog substitutes.

PDE4B Inhibition vs. Mesembrine

In comparative enzymatic assays, mesembrenone demonstrates substantially higher affinity for phosphodiesterase-4B (PDE4B) than its saturated analog, mesembrine. Quantitative analysis reveals that mesembrenone inhibits PDE4B with an IC50 of 0.47 µg/mL, whereas mesembrine requires a concentration of 7.8 µg/mL to achieve the same level of inhibition [1]. This >16-fold superiority in PDE4B potency establishes mesembrenone as the mandatory choice for models requiring robust dual SERT/PDE4 targeting, as mesembrine's activity is functionally restricted to SERT at standard physiological or assay concentrations.

Evidence DimensionPDE4B Inhibition (IC50)
Target Compound Data0.47 µg/mL
Comparator Or BaselineMesembrine (7.8 µg/mL)
Quantified Difference>16-fold higher potency for mesembrenone
ConditionsIn vitro PDE4B enzymatic inhibition assay

Buyers developing dual-action neuro-inflammatory or cognitive assays must procure mesembrenone, as mesembrine cannot achieve sufficient PDE4 inhibition without risking severe off-target toxicity at high doses.

Resistance to Oxidative Degradation

Mesembrine is chemically labile and undergoes rapid non-enzymatic desaturation and oxidation when exposed to oxygen, ambient temperatures, or standard processing conditions, converting directly into mesembrenone over a 9-10 day period [1]. Because mesembrenone already possesses this conjugated enone system, it represents the thermodynamically stable end-product of this degradation pathway. Consequently, pure mesembrenone maintains its structural integrity and stoichiometric titer during long-term storage and formulation, whereas mesembrine solutions degrade, leading to unpredictable assay results.

Evidence DimensionOxidative stability and chemical degradation
Target Compound DataStable conjugated enone system; resists spontaneous desaturation
Comparator Or BaselineMesembrine (undergoes continuous non-enzymatic oxidation to mesembrenone under ambient conditions)
Quantified DifferenceMesembrenone maintains structural integrity, while mesembrine degrades significantly within 10 days of ambient exposure
ConditionsAmbient oxygen exposure and standard aqueous/methanolic handling

Procuring mesembrenone eliminates the degradation-induced variability and material loss that occurs when handling or storing mesembrine-based formulations.

Synthetic Scaffold for Half-Life Extension

The baseline pharmacokinetic profile of mesembrine is highly unfavorable for therapeutic development, characterized by rapid metabolism and a plasma half-life of less than 2 hours [1]. Mesembrenone, leveraging its reactive conjugated double bond, serves as a superior synthetic scaffold for generating alkyl-substituted derivatives. Patent literature demonstrates that structural analogs derived from the mesembrenone framework can be specifically tuned to yield <50 nM IC50 at PDE4 with >10-fold selectivity, overcoming the rapid clearance rates associated with the saturated mesembrine core[1].

Evidence DimensionSynthetic utility for pharmacokinetic optimization
Target Compound DataEnone scaffold allows targeted alkylation for extended half-life analogs
Comparator Or BaselineMesembrine (rapid metabolism, plasma half-life < 2 hours)
Quantified DifferenceMesembrenone enables the synthesis of stable analogs with <50 nM target affinity and improved metabolic resistance
ConditionsIn vivo pharmacokinetic modeling and synthetic derivatization

Medicinal chemists must select mesembrenone over mesembrine as a starting material to successfully synthesize PDE4 inhibitors that bypass rapid metabolic clearance.

Dual-Target High-Throughput Screening (HTS)

Because mesembrenone exhibits potent, quantified dual inhibition of both SERT (Ki = 27 nM) and PDE4B (IC50 = 0.47 µg/mL), it is the ideal positive control and reference standard for HTS assays designed to discover novel polypharmacological agents for cognitive impairment and neuroinflammation [1].

Stable Analytical Marker for Quality Control

Due to its resistance to the spontaneous oxidative degradation that depletes mesembrine, mesembrenone is the preferred analytical marker for the standardization and quality control of commercial Sceletium tortuosum extracts, ensuring batch-to-batch consistency and accurate shelf-life modeling [2].

Scaffold for Advanced Medicinal Chemistry

The conjugated enone system of mesembrenone provides a unique reactive site for alkylation and derivatization. It is prioritized as a synthetic precursor over mesembrine for developing next-generation, metabolically stable PDE4 inhibitors that require plasma half-lives exceeding the 2-hour limitation of natural mesembrine [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

287.15214353 Da

Monoisotopic Mass

287.15214353 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HT8JNS8E79

Wikipedia

Mesembrenone
1: Krstenansky JL. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. J Ethnopharmacol. 2017 Jan 4;195:10-19. doi: 10.1016/j.jep.2016.12.004. Epub 2016 Dec 7. Review. PubMed PMID: 27939420.
2: Manda VK, Avula B, Ashfaq MK, Abe N, Khan IA, Khan SI. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study. Biomed Chromatogr. 2017 Mar;31(3). doi: 10.1002/bmc.3815. Epub 2016 Sep 15. PubMed PMID: 27526669.
3: Gan P, Smith MW, Braffman NR, Snyder SA. Pyrone Diels-Alder Routes to Indolines and Hydroindolines: Syntheses of Gracilamine, Mesembrine, and Δ(7) -Mesembrenone. Angew Chem Int Ed Engl. 2016 Mar 7;55(11):3625-30. doi: 10.1002/anie.201510520. Epub 2016 Feb 10. PubMed PMID: 26865400.
4: Patnala S, Kanfer I. Medicinal use of Sceletium: Characterization of Phytochemical Components of Sceletium Plant Species using HPLC with UV and Electrospray Ionization--Tandem Mass Spectroscopy. J Pharm Pharm Sci. 2015;18(4):414-23. PubMed PMID: 26626243.
5: Swart AC, Smith C. Modulation of glucocorticoid, mineralocorticoid and androgen production in H295 cells by Trimesemine™, a mesembrine-rich Sceletium extract. J Ethnopharmacol. 2016 Jan 11;177:35-45. doi: 10.1016/j.jep.2015.11.033. Epub 2015 Nov 19. PubMed PMID: 26608706.
6: Konoura K, Fujii H, Imaide S, Gouda H, Hirayama S, Hirono S, Nagase H. Transformation of naltrexone into mesembrane and investigation of the binding properties of its intermediate derivatives to opioid receptors. Bioorg Med Chem. 2015 Feb 1;23(3):439-48. doi: 10.1016/j.bmc.2014.12.032. Epub 2014 Dec 24. PubMed PMID: 25573119.
7: Murbach TS, Hirka G, Szakonyiné IP, Gericke N, Endres JR. A toxicological safety assessment of a standardized extract of Sceletium tortuosum (Zembrin®) in rats. Food Chem Toxicol. 2014 Dec;74:190-9. doi: 10.1016/j.fct.2014.09.017. Epub 2014 Oct 6. PubMed PMID: 25301237.
8: Meyer GM, Wink CS, Zapp J, Maurer HH. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum. Anal Bioanal Chem. 2015 Jan;407(3):761-78. doi: 10.1007/s00216-014-8109-9. Epub 2014 Sep 21. PubMed PMID: 25240931.
9: Pigni NB, Ríos-Ruiz S, Luque FJ, Viladomat F, Codina C, Bastida J. Wild daffodils of the section Ganymedes from the Iberian Peninsula as a source of mesembrane alkaloids. Phytochemistry. 2013 Nov;95:384-93. doi: 10.1016/j.phytochem.2013.07.010. Epub 2013 Aug 8. PubMed PMID: 23932506.
10: Shikanga EA, Hamman JH, Chen W, Combrinck S, Gericke N, Viljoen AM. In vitro permeation of mesembrine alkaloids from Sceletium tortuosum across porcine buccal, sublingual, and intestinal mucosa. Planta Med. 2012 Feb;78(3):260-8. doi: 10.1055/s-0031-1280367. Epub 2011 Nov 21. PubMed PMID: 22105579.
11: Harvey AL, Young LC, Viljoen AM, Gericke NP. Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids. J Ethnopharmacol. 2011 Oct 11;137(3):1124-9. doi: 10.1016/j.jep.2011.07.035. Epub 2011 Jul 20. PubMed PMID: 21798331.
12: Patnala S, Kanfer I. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. J Pharm Pharm Sci. 2010;13(4):558-70. PubMed PMID: 21486531.
13: Patnala S, Kanfer I. Investigations of the phytochemical content of Sceletium tortuosum following the preparation of "Kougoed" by fermentation of plant material. J Ethnopharmacol. 2009 Jan 12;121(1):86-91. doi: 10.1016/j.jep.2008.10.008. Epub 2008 Oct 17. PubMed PMID: 18996176.
14: Patnala S, Kanfer I. A capillary zone electrophoresis method for the assay and quality control of mesembrine in Sceletium tablets. J Pharm Biomed Anal. 2008 Sep 29;48(2):440-6. doi: 10.1016/j.jpba.2008.01.002. Epub 2008 Jan 9. PubMed PMID: 18280080.
15: Weniger B, Italiano L, Beck JP, Bastida J, Bergoñon S, Codina C, Lobstein A, Anton R. Cytotoxic activity of Amaryllidaceae alkaloids. Planta Med. 1995 Feb;61(1):77-9. PubMed PMID: 7701000.

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